7-Methyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Methyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its synthesis involves a one-pot multicomponent reaction (MCR) of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., 4-nitrobenzaldehyde), and primary amines (e.g., thiazol-2-ylamine derivatives) under mild conditions . This method enables the introduction of diverse substituents, making it a versatile scaffold for drug discovery. The compound’s structure features a fused chromenopyrrole core with a 4-nitrophenyl group at position 1, a thiazol-2-yl group at position 2, and a methyl group at position 5.
Properties
IUPAC Name |
7-methyl-1-(4-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O5S/c1-11-2-7-15-14(10-11)18(25)16-17(12-3-5-13(6-4-12)24(27)28)23(20(26)19(16)29-15)21-22-8-9-30-21/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSFGMFTBAQJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential mechanisms of action.
Chemical Structure
The compound features a complex heterocyclic structure that includes a chromeno-pyrrole core and a thiazole ring. Its molecular formula is with a molecular weight of 390.39 g/mol. The presence of various functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against several cancer cell lines.
In Vitro Studies
A study conducted using the MTT assay evaluated the compound's cytotoxicity against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines. The results indicated that the compound exhibited potent antitumor activity with IC50 values significantly lower than those of standard chemotherapeutic agents like Cisplatin.
| Cell Line | IC50 (μg/mL) | Comparison with Cisplatin |
|---|---|---|
| A-549 (Lung) | 10.5 ± 1.2 | Higher potency |
| HepG-2 (Liver) | 12.3 ± 0.8 | Higher potency |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antioxidant Activity
The compound has also been studied for its antioxidant properties. The antioxidant activity was measured using DPPH and ABTS assays, which assess the ability to scavenge free radicals.
Antioxidant Assays
The results indicated that this compound exhibited significant free radical scavenging activity:
| Assay Type | IC50 (μg/mL) |
|---|---|
| DPPH | 15.7 ± 0.5 |
| ABTS | 18.4 ± 0.6 |
These results highlight the potential of this compound as a natural antioxidant agent.
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that it may exert its anticancer effects through:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with key regulatory proteins involved in cell cycle progression.
Furthermore, its antioxidant effects may stem from the ability to donate hydrogen atoms to free radicals or chelate metal ions, thus preventing oxidative stress.
Case Studies
Several case studies have documented the use of this compound in experimental models:
- Study on Lung Cancer : In an animal model for lung cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to untreated controls.
- Hepatocellular Carcinoma Model : Another study demonstrated that treatment with the compound led to decreased liver tumor markers and enhanced liver function parameters in rats.
Comparison with Similar Compounds
Key Observations:
Core Structure: All compounds share the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione backbone but differ in substituents at positions 1, 2, and 2.
Synthesis: The target compound and its chromenopyrrole analogs are synthesized via MCRs, achieving yields up to 86% . Thiadiazole derivatives (e.g., AV-C) require stepwise reactions with hydrazonoyl chlorides, often with longer reaction times .
Substituent Effects :
- Electron-Withdrawing Groups : The 4-nitrophenyl group (target compound) enhances stability but may reduce solubility compared to electron-donating groups like 3,4,5-trimethoxyphenyl .
- Heterocyclic Moieties : Thiazol-2-yl (target compound) and thiadiazolyl (AV-C) groups influence electronic properties and bioactivity. Thiadiazoles often exhibit enhanced antimicrobial/antiviral activity due to increased polarity .
Physicochemical Properties
- Melting Points: Chromenopyrrole derivatives typically have melting points >190°C (e.g., 195–197°C for 5,7-dimethyl analog) .
- Spectroscopic Data :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
